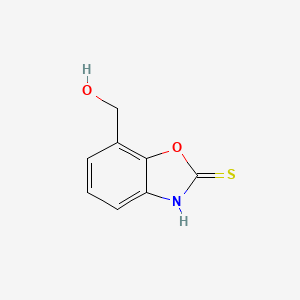

7-Hydroxymethyl-2-mercaptobenzooxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

7-(hydroxymethyl)-3H-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C8H7NO2S/c10-4-5-2-1-3-6-7(5)11-8(12)9-6/h1-3,10H,4H2,(H,9,12) |

InChI Key |

MGJUGFYIFODNBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=S)O2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Hydroxymethyl 2 Mercaptobenzooxazole and Its Analogues

Classical and Contemporary Approaches to 2-Mercaptobenzoxazole (B50546) Synthesis

The 2-mercaptobenzoxazole scaffold is a foundational structure, and its synthesis has been a subject of study for over a century. Methodologies have evolved from classical, often harsh, conditions to more refined, efficient, and environmentally conscious contemporary approaches.

The traditional and most fundamental method for synthesizing the 2-mercaptobenzoxazole core involves the cyclization of o-aminophenols with a carbon disulfide equivalent. humanjournals.comnih.gov

Classical Method: The earliest routes involved the direct reaction of o-aminophenol with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH) in an alcoholic solvent, typically ethanol. humanjournals.com This reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzoxazole (B165842) ring.

Use of Xanthates: A significant refinement was the use of alkali metal alkylxanthates, such as potassium ethyl xanthate. These reagents can be used directly or generated in situ from an alkali, a lower alkanol, and carbon disulfide. google.com This approach offered better control and was a step toward milder reaction conditions.

Trithiocarbonates: Another classical equivalent is the use of alkali metal trithiocarbonates in an aqueous solution, which react with o-aminophenols to yield 2-mercaptobenzoxazoles. google.com

Contemporary Equivalents: Modern synthetic chemistry has introduced safer and more efficient carbon disulfide equivalents. One notable example is tetramethylthiuram disulfide (TMTD). The reaction of o-aminophenols with TMTD in the presence of a base like potassium carbonate (K₂CO₃) provides a selective route to 2-mercaptobenzoxazoles. researchgate.net Another approach involves using potassium isopropyl xanthate with a copper sulfate catalyst in aqueous media, highlighting a move towards greener solvents and catalytic processes.

| Reagent | Typical Conditions | Era | Key Characteristics |

|---|---|---|---|

| Carbon Disulfide (CS₂) | KOH, Ethanol, Reflux | Classical | Direct, but uses toxic/volatile CS₂. humanjournals.com |

| Alkali Metal Alkylxanthates | Base, Alcohol | Classical/Intermediate | Improved control over direct CS₂ use. google.com |

| Alkali Metal Trithiocarbonates | Aqueous solution, 50-120°C | Classical/Intermediate | Allows for reaction in aqueous media. google.com |

| Tetramethylthiuram Disulfide (TMTD) | K₂CO₃ | Contemporary | Safer, solid CS₂ equivalent, good yields. researchgate.netrsc.org |

| Potassium Isopropyl Xanthate | CuSO₄, Water/Glycerol | Contemporary | Green solvent, catalytic method. |

Scaling up the synthesis of 2-mercaptobenzoxazole derivatives presents several challenges, including the use of hazardous reagents, generation of waste, and energy consumption. Innovations in chemical synthesis are actively addressing these issues.

Challenges:

Reagent Toxicity: The high toxicity and volatility of carbon disulfide are major drawbacks for large-scale industrial synthesis. google.com

Harsh Conditions: Classical methods often require strong bases and high temperatures, leading to high energy costs and potential side reactions.

Waste Generation: The use of stoichiometric reagents and organic solvents results in significant chemical waste, which requires costly treatment.

Innovations:

Flow Chemistry: The application of flow chemistry offers a promising avenue for scalable and safer synthesis. Continuous flow reactors can handle hazardous reagents more safely, improve heat transfer and reaction control, and allow for easier automation and scale-up. dur.ac.uk

Aqueous Media Synthesis: A significant innovation is the development of synthetic routes that proceed in water, which is considered a green solvent. An efficient, metal-free, one-step synthesis of benzoxazole-2-thiols has been described using tetramethylthiuram disulfide (TMTD) in water, resulting in excellent yields and short reaction times. rsc.org

Catalysis: The shift from stoichiometric reagents to catalytic systems reduces waste and improves atom economy. For instance, copper sulfate has been used as an inexpensive catalyst for the synthesis of 2-mercaptobenzoxazole derivatives in aqueous media.

Targeted Synthesis of 7-Hydroxymethyl Functionalized Benzooxazoles

The synthesis of 7-Hydroxymethyl-2-mercaptobenzooxazole requires precise control over the introduction of functional groups onto the benzoxazole core. The primary challenge lies in achieving regioselectivity, ensuring the hydroxymethyl group is positioned specifically at the C-7 position.

Directly functionalizing a pre-formed 2-mercaptobenzoxazole at the 7-position is challenging due to the directing effects of the existing substituents. Therefore, the most effective strategies typically involve using a precursor that already contains the desired functionality or a group that can be easily converted into it.

A plausible and controlled route is to start with a substituted o-aminophenol. The synthesis would begin with a molecule like 2-amino-3-hydroxybenzyl alcohol . This precursor contains the amino and hydroxyl groups in the correct ortho orientation required for forming the oxazole (B20620) ring, and it also possesses the hydroxymethyl group at the position that will become C-7 of the final benzoxazole ring. Reacting this specific precursor with a carbon disulfide equivalent would directly lead to the target molecule in a single cyclization step.

Since specifically substituted o-aminophenols may not be commercially available, their synthesis is a critical step. Alternatively, functional group interconversion on a more accessible 7-substituted benzoxazole offers another strategic pathway.

Precursor Synthesis: The synthesis of 2-amino-3-hydroxybenzyl alcohol could be achieved from a more common starting material like o-nitrophenol. The strategy would involve:

Formylation: Regioselective formylation of the phenol to introduce an aldehyde group, likely requiring protecting groups to control the position.

Reduction of Aldehyde: Selective reduction of the newly introduced aldehyde to a hydroxymethyl group.

Reduction of Nitro Group: Reduction of the nitro group to an amine to generate the final o-aminophenol precursor.

Functional Group Interconversion (FGI): This approach starts with an existing 7-substituted 2-mercaptobenzoxazole and modifies the substituent.

From a 7-Carboxylic Acid: A 7-carboxy-2-mercaptobenzoxazole could be synthesized from the corresponding 3-amino-4-hydroxybenzoic acid. The carboxylic acid group can then be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

From a 7-Formyl Group: Similarly, a 7-formyl-2-mercaptobenzoxazole can be reduced to the 7-hydroxymethyl derivative using mild reducing agents such as sodium borohydride (NaBH₄). The regioselective synthesis of formyl-substituted benzoxazoles has been reported, providing a viable route to the necessary precursor. nih.gov

| Strategy | Key Intermediate | Key Transformation | Advantages | Challenges |

|---|---|---|---|---|

| Precursor-Based Synthesis | 2-amino-3-hydroxybenzyl alcohol | Cyclization with CS₂ equivalent | High regioselectivity, direct route. | Multi-step synthesis of the precursor may be required. |

| Functional Group Interconversion | 7-Carboxy-2-mercaptobenzoxazole | Reduction of carboxylic acid | Utilizes more accessible starting materials. | Requires strong reducing agents that may affect other functional groups. |

| Functional Group Interconversion | 7-Formyl-2-mercaptobenzoxazole | Reduction of aldehyde | Uses mild reducing agents, high yield. | Regioselective formylation can be complex. nih.gov |

Green Chemistry Principles in the Synthesis of Substituted Benzooxazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. jetir.org

Green Solvents: The use of water or glycerol instead of volatile organic compounds (VOCs) is a key aspect of green synthesis. Methods for preparing benzoxazole-2-thiols in water have been shown to be highly efficient. rsc.org

Catalysis: Replacing stoichiometric reagents with recyclable catalysts improves atom economy and reduces waste. Samarium triflate has been used as a reusable acid catalyst for benzoxazole synthesis in aqueous medium. organic-chemistry.org Heterogeneous catalysts, such as montmorillonite KSF clay, offer advantages like high product yields and easy separation and reuse of the catalyst. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. It often leads to dramatically reduced reaction times and improved yields.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core green chemistry principle. One-pot procedures, where multiple reaction steps are carried out in a single reactor, are excellent examples of this, as they reduce the need for intermediate purification steps and minimize solvent use. nih.govhust.edu.vn

By applying these principles, the synthesis of this compound and its analogues can be made more efficient, scalable, and environmentally sustainable. nih.gov

Catalytic Methods and Photochemical Approaches in Benzooxazole Formation and Functionalization

Modern synthetic chemistry has increasingly turned to catalytic and photochemical methods to achieve efficient and selective transformations. These approaches offer milder reaction conditions and novel reactivity patterns compared to traditional methods for the formation and functionalization of the benzoxazole core.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For the synthesis of this compound, a key step would be the regioselective hydroxymethylation of the benzoxazole ring at the C7-position. While direct hydroxymethylation of the benzoxazole core is not widely reported, related catalytic C-H functionalizations on other heterocyclic systems provide a proof of principle.

Transition metal catalysis, particularly with rhodium, has been successfully employed for the regioselective C7-functionalization of indoles, a system electronically similar to benzoxazoles nih.gov. Such methods often rely on a directing group to achieve high regioselectivity. For a 2-mercaptobenzoxazole substrate, the sulfur atom or a derivative thereof could potentially act as a directing group, although this has not been extensively explored. The challenge lies in achieving selectivity for the C7 position over other C-H bonds on the benzene (B151609) ring.

Recent advancements in cobalt-catalyzed C-H functionalization, sometimes merged with photoredox catalysis, offer a promising avenue for various C-H activations under mild, room-temperature conditions rsc.orgresearchgate.net. These dual catalytic systems can enable transformations that are challenging with single catalytic cycles. The application of such systems for the direct hydroxymethylation of a pre-formed 2-mercaptobenzoxazole would be a novel and highly efficient approach.

A plausible, though undemonstrated, catalytic cycle for the hydroxymethylation of a 2-mercaptobenzoxazole derivative is depicted below:

Table 1: Proposed Catalytic C-H Hydroxymethylation Strategy

| Step | Description | Catalyst/Reagent | Potential Challenges |

|---|---|---|---|

| 1. C-H Activation | Coordination of a transition metal catalyst (e.g., Rh, Co) to the benzoxazole, followed by C-H bond cleavage at the C7 position. | [Rh(Cp*)Cl2]2, Co(acac)2 | Achieving high regioselectivity for C7. |

| 2. Oxidative Addition | Reaction with a hydroxymethyl source. | Paraformaldehyde, Methanol | Compatibility of the catalyst with the hydroxymethylating agent. |

Photochemical methods provide a unique platform for generating highly reactive intermediates under mild conditions, often leading to selectivities that are complementary to thermal reactions. Photoredox catalysis, in particular, has been successfully applied to the C-H hydroxymethylation of various heteroaromatic compounds nih.gov.

This approach typically involves a photocatalyst that, upon excitation with visible light, initiates a single-electron transfer (SET) process. This can be used to generate a hydroxymethyl radical from a suitable precursor, such as methanol. The highly reactive hydroxymethyl radical can then add to the electron-deficient benzoxazole ring. The regioselectivity of this radical addition would be a critical factor, and for benzoxazoles, it is expected to favor positions with lower electron density.

The general mechanism for a photoredox-catalyzed hydroxymethylation of a benzoxazole derivative is outlined below:

Table 2: Proposed Photochemical C-H Hydroxymethylation Strategy

| Step | Description | Photocatalyst/Reagent | Key Considerations |

|---|---|---|---|

| 1. Photocatalyst Excitation | A photocatalyst (e.g., Ru(bpy)3Cl2, eosin Y) absorbs visible light and is promoted to an excited state. | Visible light | Wavelength of light must match the absorption of the photocatalyst. |

| 2. Radical Generation | The excited photocatalyst abstracts a hydrogen atom from methanol to generate a hydroxymethyl radical. | Methanol | Efficiency of radical generation. |

| 3. Radical Addition | The hydroxymethyl radical adds to the benzoxazole ring. | 2-Mercaptobenzoxazole | Regioselectivity of the radical addition. |

The application of this methodology to 2-mercaptobenzoxazole would need to consider the potential for the sulfur atom to interact with the photocatalyst or the radical intermediates, which could influence the reaction's efficiency and selectivity.

Multi-Component Reactions for Diversification of the this compound Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. MCRs are highly convergent and atom-economical, making them ideal for the rapid generation of molecular diversity. While no specific MCR for the direct synthesis of this compound has been reported, the principles of MCRs can be applied to design a plausible synthetic route.

A hypothetical MCR for the synthesis of a 7-hydroxymethyl-2-mercaptobenzoxazole derivative could involve the condensation of a substituted 2-aminophenol, carbon disulfide, and a third component that introduces the hydroxymethyl group or a precursor.

A potential starting material would be 2-amino-6-(hydroxymethyl)phenol. The synthesis of this precursor, however, is not trivial. A more feasible approach might involve a multi-component reaction that forms the benzoxazole ring and allows for subsequent functionalization.

For instance, an isocyanide-based MCR, which is widely used for the synthesis of various heterocycles, could be envisioned. While typically employed for the synthesis of pyrrole-fused systems, the underlying principles of zwitterion formation and subsequent cyclization could be adapted nih.gov.

Table 3: Hypothetical Multi-Component Reaction for a Functionalized Benzoxazole Scaffold

| Component 1 | Component 2 | Component 3 | Potential Product | Key Advantages |

|---|---|---|---|---|

| 2-Aminophenol derivative (with a C6 substituent that can be converted to hydroxymethyl) | Carbon Disulfide | An electrophile | A 7-substituted-2-mercaptobenzoxazole | One-pot synthesis, rapid access to a functionalized core. |

The diversification of the this compound scaffold could be achieved by modifying the starting materials in such a hypothetical MCR. For example, using different substituted 2-aminophenols or a variety of electrophiles in the first proposed MCR could lead to a library of analogues with diverse properties.

Chemical Reactivity and Derivatization Strategies of 7 Hydroxymethyl 2 Mercaptobenzooxazole

Thiol-Thione Tautomerism: Equilibrium and Mechanistic Implications

The 2-mercaptobenzoxazole (B50546) scaffold, including the 7-hydroxymethyl derivative, is characterized by the existence of a thiol-thione tautomeric equilibrium. nih.gov The molecule can exist as the aromatic thiol form, benzo[d]oxazole-2-thiol, or the non-aromatic thione form, benzo[d]oxazole-2(3H)-thione. nih.govresearchgate.net

Theoretical calculations and experimental observations indicate that the equilibrium in 2-mercaptobenzoxazoles significantly favors the thione tautomer. researchgate.net This stability of the thione form is a critical factor governing the molecule's reactivity. ias.ac.in For instance, reactions such as alkylation and acylation predominantly occur at the exocyclic sulfur atom rather than the endocyclic nitrogen atom, a direct consequence of the higher nucleophilicity of the sulfur in the thione form. nih.gov In aqueous solutions, a third species, the thiolate anion, can also exist, which exhibits the strongest reactivity among the three forms (thione-thiol-ion). researchgate.net The predominance of the thione form can also enhance stability against spontaneous oxidation to disulfides. ias.ac.in

Figure 1: Thiol-Thione tautomeric forms of 2-mercaptobenzoxazole.

Figure 1: Thiol-Thione tautomeric forms of 2-mercaptobenzoxazole.Reactions Involving the Mercapto (Thiol/Thione) Group

The sulfur-containing moiety is the most prominent site for chemical modifications, offering diverse pathways for derivatization.

The sulfur atom of the thione tautomer acts as a potent nucleophile, readily participating in S-alkylation and S-acylation reactions. These reactions are fundamental for synthesizing a vast array of derivatives.

S-Alkylation is commonly achieved by reacting the parent compound with alkyl halides or other alkylating agents in the presence of a base. A typical example is the reaction with ethyl chloroacetate in a solvent like acetone or ethanol, using a base such as anhydrous potassium carbonate, to yield ethyl 2-(benzo[d]oxazol-2-ylthio)acetate. humanjournals.commdpi.com This S-substituted ester serves as a key intermediate for further modifications, such as conversion to the corresponding acetohydrazide by treatment with hydrazine (B178648) hydrate (B1144303). humanjournals.commdpi.com

S-Acylation involves the reaction with acylating agents like acyl chlorides or anhydrides. The selectivity between N-acylation and S-acylation can be controlled by the choice of reagents and reaction conditions. researchgate.net For instance, acylation with methyl chloroacetate in dry ethanol has been shown to selectively afford the S-substituted product, methyl 2-(benzo[d]oxazol-2-ylthio)acetate. nih.gov

The following table summarizes representative S-alkylation and S-acylation reactions for the 2-mercaptobenzoxazole core structure.

| Reaction Type | Reactant | Reagent(s) | Product | Reference(s) |

| S-Alkylation | 2-Mercaptobenzoxazole | Ethyl chloroacetate, K₂CO₃ | Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate | humanjournals.commdpi.com |

| S-Alkylation | Benzo[d]oxazole-2-thiol | Methyl 2-chloroacetate | Methyl 2-(benzo[d]oxazol-2-ylthio)acetate | nih.gov |

| S-Acylation | Benzoxazoline-2-thione | Acyl chlorides | S-Acyl derivatives | researchgate.net |

The sulfur atom in 7-Hydroxymethyl-2-mercaptobenzooxazole and its S-derivatives is susceptible to oxidation, leading to several distinct products. The thiol tautomer can undergo oxidation to form the corresponding symmetrical disulfide, 2,2'-dithiobis(benzoxazole). cdnsciencepub.com

S-alkylated derivatives (sulfides) can be selectively oxidized to either sulfoxides or sulfones depending on the oxidant and reaction conditions. nih.gov

Sulfoxide Formation : A mild and selective oxidation can be achieved using reagents like hydrogen peroxide in glacial acetic acid, which converts the sulfide to the corresponding sulfoxide while avoiding over-oxidation to the sulfone. mdpi.com

Sulfone Generation : Stronger oxidizing conditions or specific catalysts are required for the complete oxidation to sulfones. nih.gov A variety of reagents can be employed for this transformation, including urea-hydrogen peroxide adducts, or hydrogen peroxide with catalysts like niobium carbide. organic-chemistry.org

These oxidation reactions provide a means to fine-tune the electronic and steric properties of the molecule, introducing sulfoxide and sulfone moieties known for their unique chemical characteristics.

The mercapto group can act as a nucleophile in addition reactions. A notable example is the thiol-ene reaction, where 2-mercaptobenzoxazole adds to vinyl compounds, such as trimethoxy(vinyl)silane. This reaction proceeds via an anti-Markovnikov addition mechanism, yielding carbofunctional (trimethoxysilyl)ethyl derivatives. researchgate.net

Furthermore, the thione group (C=S) can participate in cycloaddition reactions. N-Acylbenzoxazole-2-thiones have been shown to undergo [2+2] photocycloaddition with alkenes, leading to the formation of stable spirocyclic aminothietanes in a regiospecific manner. researchgate.net This photochemical reactivity opens avenues for constructing complex polycyclic systems.

Transformations at the Hydroxymethyl Moiety

The hydroxymethyl group at the 7-position is a primary alcohol, offering a secondary site for derivatization, primarily through esterification and etherification, to modulate properties such as solubility and polarity.

Esterification of the primary alcohol can be readily accomplished using standard protocols. Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine or pyridine) would yield the corresponding esters. ijpsr.com Alternatively, direct condensation with a carboxylic acid under acidic catalysis (Fischer esterification) can be employed. This modification introduces an ester linkage, which can be designed to be hydrolysable under physiological conditions.

Etherification provides another route to modify the hydroxymethyl group. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, would produce the corresponding ether derivatives. These transformations allow for the introduction of various alkyl or aryl groups, significantly altering the lipophilicity and steric profile of the parent molecule.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of the 7-hydroxymethyl group is susceptible to oxidation to yield the corresponding aldehyde (7-formyl-2-mercaptobenzooxazole) and carboxylic acid (2-mercaptobenzooxazole-7-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective conversion of the alcohol to an aldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an appropriate organic solvent like dichloromethane are effective for this transformation. Over-oxidation to the carboxylic acid can be minimized by careful control of the reaction stoichiometry and temperature.

For the synthesis of the carboxylic acid derivative, stronger oxidizing agents are necessary. Potassium permanganate (KMnO₄) in a basic solution, followed by acidic workup, or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation) can effectively oxidize the primary alcohol to the carboxylic acid.

Table 1: Representative Oxidation Reactions of this compound

| Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| This compound | 7-Formyl-2-mercaptobenzooxazole | Pyridinium chlorochromate (PCC), Dichloromethane, Room temperature | 80-90 |

| This compound | 2-Mercaptobenzooxazole-7-carboxylic acid | Potassium permanganate (KMnO₄), aq. NaOH, heat; then HCl (aq) | 70-85 |

Note: The data in this table is illustrative and based on typical yields for similar oxidation reactions.

Nucleophilic Substitution Reactions and Formation of Halogenated or Aminated Derivatives

The hydroxyl group of the 7-hydroxymethyl moiety can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, including halogens and amines.

Halogenation: Conversion of the alcohol to an alkyl halide is a common strategy. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 7-(chloromethyl)-2-mercaptobenzooxazole and 7-(bromomethyl)-2-mercaptobenzooxazole, respectively. These halogenated derivatives are versatile intermediates for further functionalization.

Amination: The halogenated derivatives can subsequently undergo nucleophilic substitution with a variety of amines to produce aminated products. For instance, reaction with ammonia can yield the primary amine, while primary or secondary amines will result in the corresponding secondary or tertiary amines. Alternatively, direct amination of the hydroxymethyl group can be achieved through methods like the Mitsunobu reaction, which allows for the conversion of the alcohol to an amine in a one-pot procedure using a phosphine reagent and a suitable nitrogen nucleophile.

Table 2: Nucleophilic Substitution Reactions for Derivatization

| Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| This compound | 7-(Chloromethyl)-2-mercaptobenzooxazole | Thionyl chloride (SOCl₂), Pyridine, 0 °C to room temperature | 85-95 |

| 7-(Chloromethyl)-2-mercaptobenzooxazole | 7-(Aminomethyl)-2-mercaptobenzooxazole | Ammonia (NH₃) in Methanol, Room temperature | 75-85 |

| This compound | 7-(Azidomethyl)-2-mercaptobenzooxazole | Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃), THF | 70-80 |

Note: The data in this table is illustrative and based on typical yields for similar nucleophilic substitution reactions.

Aromatic Substitution and Functionalization of the Benzooxazole Ring System

The benzene (B151609) portion of the benzooxazole ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fused oxazole (B20620) ring, the 7-hydroxymethyl group, and the 2-mercapto group.

The oxazole ring is generally considered to be electron-withdrawing, deactivating the benzene ring towards electrophilic attack. The hydroxymethyl group is a weak activating group and an ortho-, para-director. The mercapto group is also an ortho-, para-director and an activating group. The combined influence of these groups will direct incoming electrophiles to the 4- and 6-positions of the benzooxazole ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Bromination or chlorination can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

Exploration of Reactivity with Electrophiles and Nucleophiles at Different Sites

The diverse functional groups of this compound offer multiple reactive sites for both electrophiles and nucleophiles.

Electrophilic Attack:

2-Mercapto Group: The sulfur atom is nucleophilic and can react with electrophiles. For instance, alkylation with alkyl halides in the presence of a base will yield 2-(alkylthio)benzooxazole derivatives. Acylation with acyl chlorides or anhydrides can also occur at the sulfur atom.

Benzooxazole Ring: As discussed in the previous section, the benzene ring can undergo electrophilic aromatic substitution.

Nucleophilic Attack:

7-Hydroxymethyl Group: After conversion to a suitable leaving group (e.g., a halide or a tosylate), the carbon of the methylene (B1212753) bridge becomes electrophilic and is susceptible to attack by a wide range of nucleophiles.

Carbonyl Carbon (of oxidized derivatives): The aldehyde and carboxylic acid derivatives obtained from oxidation offer additional sites for nucleophilic attack. For example, the aldehyde can undergo reactions such as Wittig olefination or reductive amination. The carboxylic acid can be converted to an acid chloride, ester, or amide via nucleophilic acyl substitution.

The specific reaction conditions and the nature of the attacking species will determine the ultimate product, allowing for the strategic synthesis of a wide array of derivatives from this versatile parent compound.

Advanced Spectroscopic and Structural Characterization of 7 Hydroxymethyl 2 Mercaptobenzooxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-mercaptobenzoxazole (B50546) derivatives, particularly for analyzing the prevalent thione-thiol tautomerism. In solution, 7-Hydroxymethyl-2-mercaptobenzooxazole is expected to exist in a dynamic equilibrium between the thione (benzoxazoline-2-thione) and thiol (2-mercaptobenzoxazole) forms.

The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and concentration. Temperature-dependent NMR studies can be employed to probe the kinetics and thermodynamics of this exchange. elsevierpure.com In most aprotic solvents like DMSO-d₆, the thione form is predominant, characterized by a signal for the N-H proton typically observed at a high chemical shift (δ > 10 ppm). nih.govresearchgate.net

The ¹H-NMR spectrum would feature distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The substitution pattern (at position 7) would result in a specific splitting pattern for the aromatic protons (H-4, H-5, and H-6). The ¹³C-NMR spectrum is equally informative, with the C=S carbon of the thione tautomer resonating at a characteristic downfield shift (typically 160-180 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Thione form in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Remarks |

|---|---|---|---|

| N-H | ~12.5 | - | Broad singlet, characteristic of the thione tautomer. |

| C=S | - | ~170.0 | Key indicator of the thione form. |

| C-3a | - | ~150.0 | Aromatic quaternary carbon adjacent to oxygen. |

| C-4 | ~7.3 | ~110.0 | Aromatic CH. |

| C-5 | ~7.1 | ~123.0 | Aromatic CH. |

| C-6 | ~7.2 | ~115.0 | Aromatic CH. |

| C-7 | - | ~140.0 | Aromatic quaternary carbon with -CH₂OH. |

| C-7a | - | ~130.0 | Aromatic quaternary carbon adjacent to nitrogen. |

| -CH₂- | ~4.6 | ~60.0 | Methylene protons adjacent to aromatic ring and OH. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information on the functional groups and molecular structure. Detailed theoretical and experimental studies on 2-mercaptobenzoxazole serve as an excellent reference for assigning the vibrational modes of the 7-hydroxymethyl derivative. nih.govresearchgate.net

The spectra are dominated by the vibrations of the benzoxazole (B165842) ring and the thione group. The presence of the hydroxymethyl group introduces additional characteristic bands. A broad absorption band in the IR spectrum around 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxymethyl group, likely involved in intermolecular hydrogen bonding. The N-H stretch of the thione tautomer is expected around 3100-3000 cm⁻¹. elsevierpure.comresearchgate.net The C=S stretching vibration, a key marker for the thione form, typically appears in the 1300-1100 cm⁻¹ region. The C-O stretching of the hydroxymethyl group would be observed around 1050 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H stretch | 3400-3200 (broad) | Weak | -CH₂OH (H-bonded) |

| N-H stretch | 3100-3000 | Weak | N-H (Thione) |

| Aromatic C-H stretch | 3100-3050 | Strong | Ar-H |

| C=N stretch | ~1630 | Moderate | Benzoxazole ring |

| Aromatic C=C stretch | 1600-1450 | Strong | Benzoxazole ring |

| C=S stretch | ~1250 | Moderate | Thione |

| C-O stretch (alcohol) | ~1050 | Weak | -CH₂OH |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the molecular formula of this compound (C₈H₇NO₂S) by providing a highly accurate mass measurement of its molecular ion. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.

Under EI-MS, the molecule would undergo characteristic fragmentation, providing valuable structural information. The fragmentation pattern can be predicted based on the known behavior of related heterocyclic systems like benzofurans and other benzoxazole derivatives. researchgate.net The molecular ion peak [M]⁺• would be observed, and subsequent fragmentations would likely involve the loss of stable neutral molecules or radicals.

Key predicted fragmentation pathways include:

Loss of the hydroxymethyl radical: [M - •CH₂OH]⁺

Loss of formaldehyde: [M - CH₂O]⁺• via rearrangement.

Loss of carbon monoxide: [M - CO]⁺•, a common fragmentation for heterocyclic carbonyl/thiocarbonyl compounds.

Loss of the mercapto radical: [M - •SH]⁺

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (EI-MS)

| m/z (mass/charge) | Proposed Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 181 | [C₈H₇NO₂S]⁺• | Molecular Ion (M⁺•) |

| 152 | [C₇H₆NOS]⁺ | [M - CH₂O]⁺ or [M - H - •CH₂O]⁺ |

| 150 | [C₈H₆NO₂]⁺ | [M - •SH]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Preferences

Single-crystal X-ray crystallography provides the definitive solid-state structure, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not reported, analysis of related structures, such as derivatives of 2-substituted benzoxazoles and 2-mercaptobenzoxazole complexes, allows for a detailed prediction of its solid-state conformation. nih.govrsc.org

In the solid state, the compound is expected to exist exclusively in the more stable thione tautomeric form. The benzoxazole ring system will be essentially planar. The most significant structural feature would be an extensive network of intermolecular hydrogen bonds. The N-H group (donor) and the C=S group (acceptor) of the thione moiety, along with the hydroxyl group (donor and acceptor) of the hydroxymethyl substituent, would act as key sites for forming a robust, three-dimensional supramolecular architecture. These interactions dictate the crystal packing and influence the compound's physical properties, such as melting point and solubility.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Remarks |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds. |

| Space Group | P2₁/c or Pbca | Centrosymmetric space groups are common. |

| Tautomeric Form | Thione | Predominant in the solid state for this class. |

| Key Intermolecular Interactions | N-H···S=C hydrogen bonds | Forms dimers or chains. |

| O-H···O or O-H···S hydrogen bonds | Links hydroxymethyl groups into the network. |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis of Chiral Derivatives

This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be a crucial technique for the stereochemical analysis of its chiral derivatives.

Chirality could be introduced into the molecule, for example, by:

Esterification of the hydroxymethyl group with a chiral acid.

Alkylation at the nitrogen or sulfur atom with a chiral electrophile.

Synthesis starting from a chiral precursor that imparts chirality to a substituent.

For such chiral derivatives, CD spectroscopy would be used to probe the electronic transitions within the molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), would serve as a unique fingerprint for a specific enantiomer. nih.gov This technique is highly sensitive to the absolute configuration and conformational preferences of the molecule in solution. It can be used to confirm the enantiomeric purity of a sample and, when combined with quantum chemical calculations, can help determine the absolute configuration of a newly synthesized chiral derivative. ugr.es

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Advanced hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex matrices, such as during reaction monitoring, purity assessment, or metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for the direct analysis of this compound. Due to its polarity and thermal sensitivity, this compound can be readily separated using reversed-phase liquid chromatography and detected with high sensitivity and selectivity by a mass spectrometer, typically using ESI. ijper.org LC-MS/MS can provide further structural confirmation by analyzing the fragmentation of the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility and high polarity of the compound, stemming from the N-H, O-H, and S-H/C=S functionalities. To make the compound amenable to GC analysis, a derivatization step would be necessary. nih.gov The active hydrogens could be replaced with less polar groups, for example, through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting silylated derivative would be more volatile and thermally stable, allowing for separation on a GC column and subsequent identification by its mass spectrum. nih.gov

Theoretical and Computational Investigations of 7 Hydroxymethyl 2 Mercaptobenzooxazole

Density Functional Theory (DFT) Studies on Tautomeric Equilibria and Reaction Mechanisms

7-Hydroxymethyl-2-mercaptobenzooxazole can exist in two tautomeric forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S single bond and an S-H bond). DFT calculations are particularly well-suited for studying the energetic balance between these tautomers. nih.gov By calculating the total electronic energy of each tautomer, it is possible to predict which form is more stable under different conditions (e.g., in the gas phase or in various solvents).

For related compounds like 2-mercaptobenzimidazole (B194830) and its analogues, theoretical studies have shown that the thione tautomer is generally the more stable form, both in the gas phase and in solution. researchgate.netresearchgate.net The relative stability can be influenced by solvent effects, which can be modeled using computational methods like the Polarizable Continuum Model (PCM).

DFT can also be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution or Solid State

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. pensoft.net For this compound, MD simulations can provide insights into its conformational flexibility and the nature of its interactions with surrounding solvent molecules or other molecules in the solid state.

The hydroxymethyl group at the 7-position can rotate, leading to different conformations. MD simulations can explore the potential energy landscape associated with this rotation and determine the most stable conformations. This is crucial for understanding how the molecule's shape influences its physical properties.

In solution, MD simulations can reveal the details of intermolecular interactions, such as hydrogen bonding between the hydroxymethyl or mercapto groups and solvent molecules. nih.gov This information is valuable for understanding the solubility and solvation properties of the compound. In the solid state, these simulations can help in understanding the crystal packing and intermolecular forces that govern the solid-state structure.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior (excluding biological/safety properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.gov By developing a QSPR model, it is possible to predict the properties of new, unsynthesized compounds based on their molecular structure.

For this compound and its derivatives, QSPR studies could be used to predict a range of chemical properties, such as boiling point, melting point, solubility, and chromatographic retention times. The first step in developing a QSPR model is to calculate a set of molecular descriptors that encode the structural information of the molecules. These descriptors can then be correlated with the experimental property of interest using statistical methods like multiple linear regression or machine learning algorithms.

In Silico Design and Prediction of Novel this compound Derivatives with Desired Chemical Characteristics

In silico design involves the use of computational methods to design new molecules with specific, desirable properties. nih.gov This approach can significantly accelerate the discovery of new chemical entities with tailored characteristics. For this compound, in silico design could be employed to create novel derivatives with enhanced or modified chemical properties.

For example, by systematically modifying the substituents on the benzoxazole (B165842) ring, it is possible to tune the electronic properties of the molecule. Quantum chemical calculations can be used to predict how these modifications will affect the HOMO-LUMO gap, reactivity descriptors, and other electronic parameters. This allows for the rational design of derivatives with specific electronic characteristics for applications in materials science or as chemical intermediates.

Advanced Applications of 7 Hydroxymethyl 2 Mercaptobenzooxazole and Its Derivatives in Non Biological Systems

Role in Polymer Science and Photoinitiating Systems

Research into the specific roles of 7-Hydroxymethyl-2-mercaptobenzooxazole within polymer science, particularly as a photoinitiator or co-initiator, is an area of ongoing investigation. While direct studies detailing its application in holographic recording materials are not extensively documented in publicly available literature, the functions of structurally related benzoxazole (B165842) and thiol compounds provide a basis for its potential utility.

Application as Photoinitiators or Co-initiators in Photopolymerization Processes

Holographic recording is a specialized application of photopolymerization where interference patterns of light are used to create three-dimensional images within a photosensitive polymer matrix. The efficiency and resolution of these recordings are highly dependent on the performance of the photoinitiating system.

Influence on Polymerization Kinetics and Resultant Material Properties

The kinetics of photopolymerization, including the rate of polymerization and the final degree of conversion, are significantly influenced by the components of the photoinitiating system. The introduction of a co-initiator can affect these kinetics by participating in the generation of initiating radicals.

Contributions to Materials Science and Engineering

Beyond polymer science, derivatives of 2-mercaptobenzoxazole (B50546) have demonstrated significant potential in various areas of materials science and engineering, particularly in the protection and functionalization of materials.

Application in Surface Treatments and Corrosion Inhibition of Metals

One of the most well-documented applications for compounds structurally similar to this compound is in the field of corrosion inhibition. Heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms are known to be effective corrosion inhibitors for various metals and alloys.

These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The presence of heteroatoms with lone pair electrons, as well as aromatic rings, facilitates strong adsorption onto the metal surface. Studies on related compounds like 2-mercaptobenzothiazole (B37678) have shown that they can effectively inhibit the corrosion of aluminum alloys by adsorbing onto the surface and preventing corrosive species from reaching the metal. It is plausible that this compound would exhibit similar properties due to its analogous chemical structure.

Table 1: Research Findings on Corrosion Inhibition by Related Benzazole Derivatives

| Compound | Metal/Alloy | Key Findings |

| 2-Mercaptobenzothiazole | AA2024 T3 Aluminium Alloy | Adsorbs on intermetallic particles, inhibiting localized corrosion. |

| 2-Mercaptobenzimidazole (B194830) | Carbon Steel in HCl | Forms a protective film, with inhibition efficiency increasing with concentration. |

| 2-Mercaptobenzothiazole | Aluminum and Aluminum-Titanium Alloys in HCl | Acts as an effective corrosion inhibitor, with efficiency dependent on concentration and temperature. |

Integration into Functional Polymers, Composites, and Smart Materials

The integration of functional molecules like this compound into polymer matrices can impart new or enhanced properties to the resulting materials. The hydroxyl and thiol groups on the molecule offer potential sites for chemical modification and incorporation into polymer chains or for grafting onto the surface of other materials.

This functionalization can lead to the development of:

Functional Polymers: Polymers with specific chemical reactivity or properties, such as antimicrobial activity or enhanced thermal stability.

Composites: By incorporating these molecules into composite materials, properties like adhesion between the filler and the matrix could be improved.

Smart Materials: These are materials that respond to external stimuli. While direct applications of this compound in smart materials are not established, its structural motifs are found in molecules used to create materials that respond to changes in pH, temperature, or light.

Potential in Optoelectronic Materials or Chemical Sensing Devices

The benzoxazole core is a component of various organic molecules studied for their optical and electronic properties. These properties make them candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties of this compound would need to be investigated to determine its suitability for such applications.

In the realm of chemical sensing, the ability of the molecule to interact with specific analytes could be exploited. The heteroatoms in the benzoxazole ring can act as binding sites for metal ions or other chemical species. Such interactions could lead to a detectable change in an optical or electrical signal, forming the basis of a chemical sensor. The development of sensors for various applications, including environmental monitoring and industrial process control, is an active area of research.

Catalytic Applications and Ligand Design

This compound as a Ligand in Coordination Chemistry

This compound possesses significant potential as a versatile ligand in the field of coordination chemistry. Its molecular architecture, featuring a benzoxazole core with a thiol group at the 2-position and a hydroxymethyl group at the 7-position, offers multiple coordination sites. The primary coordination is expected to occur through the deprotonated thiol sulfur and the heterocyclic nitrogen atom, forming a stable five-membered chelate ring with a metal ion. This bidentate S,N-coordination is a well-established binding mode for the parent compound, 2-mercaptobenzoxazole, which has been shown to form stable complexes with a variety of transition metals.

The presence of the hydroxymethyl group (-CH₂OH) at the 7-position introduces an additional potential coordination site through the oxygen atom. This allows the ligand to exhibit flexible coordination behavior, potentially acting as a bidentate or even a tridentate ligand, depending on the metal ion, its coordination preferences, and the reaction conditions. This versatility is crucial in the design of metal complexes with specific geometries and electronic properties, which are key to their application in catalysis. The electronic properties of the benzoxazole ring can also be tuned, which in turn influences the properties of the resulting metal complex.

The coordination of this compound to metal centers can lead to the formation of various types of complexes, including mononuclear, binuclear, or polynuclear structures. The nature of the resulting complex is influenced by factors such as the metal-to-ligand ratio and the solvent used during synthesis. The table below summarizes the potential coordination modes of this ligand.

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Bidentate | Sulfur (S), Nitrogen (N) | Transition metals (e.g., Cu, Ni, Co, Zn) |

| Tridentate | Sulfur (S), Nitrogen (N), Oxygen (O) | Lanthanides, other metals with higher coordination numbers |

These coordination complexes are of interest for their potential applications in various catalytic processes, owing to the stability and specific electronic environment provided by the ligand to the metal center.

Role in Facilitating Organic Transformations (e.g., analogues in modified Julia olefination)

While direct applications of this compound in facilitating organic transformations are not extensively documented, its structural analogues play a significant role in powerful carbon-carbon bond-forming reactions, most notably the modified Julia olefination. The Julia-Kocienski olefination, a prominent variation, utilizes heteroaryl sulfones to convert aldehydes or ketones into alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org

The key reagents in this reaction are often sulfones derived from 2-mercapto-heterocycles, with benzothiazol-2-yl (BT) sulfones being widely used. nih.govpreprints.org Given the structural similarity between benzothiazole (B30560) and benzoxazole, it is highly probable that sulfones derived from 2-mercaptobenzoxazole and its derivatives, such as this compound, could function as effective reagents in the Julia-Kocienski olefination.

The general mechanism involves the deprotonation of the sulfone to form a carbanion, which then reacts with a carbonyl compound. The resulting intermediate undergoes a Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryl moiety to yield the desired alkene. nih.gov The nature of the heteroaryl group is known to influence the reaction's efficiency and the E/Z selectivity of the resulting alkene. organic-chemistry.org Therefore, the use of a 7-hydroxymethyl-substituted benzoxazolyl sulfone could offer a different steric and electronic profile compared to the standard benzothiazolyl sulfones, potentially leading to altered or improved stereochemical outcomes in the olefination reaction.

The table below outlines the key reactants and their roles in the proposed Julia-Kocienski olefination using an analogue of this compound.

| Reactant/Reagent | Role in the Reaction |

| 7-Hydroxymethylbenzo[d]oxazol-2-yl sulfone | Precursor to the nucleophilic carbanion |

| Aldehyde or Ketone | Electrophilic partner for C-C bond formation |

| Strong Base (e.g., LHMDS, KHMDS) | Deprotonates the sulfone to generate the carbanion |

The development of new sulfone reagents is an active area of research in organic synthesis, and the exploration of derivatives like this compound could lead to novel and more efficient synthetic methodologies. organic-chemistry.orgorganic-chemistry.org

Analytical Chemistry Applications (e.g., as reagents for metal chelation or detection, chromatographic stationary phases)

The structural features of this compound make it a promising candidate for various applications in analytical chemistry, particularly in the realms of metal chelation and chromatography.

The presence of the thiol (-SH) group, a soft donor, combined with the nitrogen atom of the benzoxazole ring, a borderline donor, suggests a strong affinity for a range of metal ions. This dual-donor system allows for the formation of stable chelate complexes with various metals. nih.govnih.gov Chelation is a fundamental process in analytical chemistry used for the separation, preconcentration, and detection of metal ions. mdpi.com this compound could be employed as a chromogenic or fluorogenic reagent for the spectrophotometric or fluorometric determination of specific metal ions. Upon chelation, the electronic properties of the molecule are altered, leading to a change in its absorption or emission spectrum, which can be correlated to the concentration of the metal ion.

The potential of this compound as a chelating agent is summarized in the table below:

| Potential Application | Principle | Target Analytes |

| Metal Ion Detection | Formation of colored or fluorescent complexes | Heavy metals (e.g., Hg²⁺, Pb²⁺, Cd²⁺), Transition metals |

| Metal Ion Separation | Selective complexation and extraction | Mixture of metal ions |

| Preconcentration | Chelation followed by solid-phase extraction | Trace metal analysis |

Furthermore, the ability of this compound to be immobilized onto a solid support, such as silica (B1680970) gel, opens up possibilities for its use in chromatography. By covalently bonding this molecule to a stationary phase, a chromatographic column with selective metal-binding properties could be developed. Such a column could be used for the separation and purification of metal ions or for the removal of trace metal impurities from various matrices. The hydroxymethyl group provides a convenient handle for such immobilization. This application would fall under the category of affinity chromatography, where the separation is based on the specific interaction between the immobilized ligand and the target metal ions in the mobile phase.

Future Research Directions and Perspectives for 7 Hydroxymethyl 2 Mercaptobenzooxazole

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 7-Hydroxymethyl-2-mercaptobenzooxazole is poised to move beyond traditional multi-step procedures, embracing principles of green and sustainable chemistry. A primary research direction will be the development of one-pot synthesis methodologies. Such approaches, which combine multiple reaction steps into a single operation, offer significant advantages in terms of reduced solvent waste, energy consumption, and purification efforts. Research into novel catalytic systems will be central to this endeavor. The use of heterogeneous catalysts, particularly those based on nanoparticles, is a promising avenue. For instance, magnetic nanoparticles could be functionalized to catalyze the formation of the benzoxazole (B165842) ring, allowing for easy separation and recycling of the catalyst, thereby enhancing the economic and environmental viability of the synthesis.

Furthermore, the exploration of alternative energy sources for driving the synthesis is a key area for future investigation. Microwave-assisted and ultrasound-promoted reactions have already demonstrated their potential to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds. Applying these techniques to the synthesis of this compound could lead to more efficient and scalable production processes. The development of synthetic routes that utilize bio-based starting materials will also be a critical aspect of future research, aligning the production of this compound with the broader goals of a circular economy. A comparative analysis of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| One-Pot Synthesis | Reduced waste, lower energy consumption, simplified purification. | Catalyst development, optimization of reaction conditions for multiple steps. |

| Nanocatalysis | High catalytic activity, easy catalyst separation and recycling. | Catalyst stability and lifetime, cost of nanoparticle synthesis. |

| Microwave/Ultrasound | Accelerated reaction rates, improved yields, energy efficiency. | Scale-up of reactions, specialized equipment requirements. |

Exploration of Novel Chemical Transformations and Undiscovered Reactivity Profiles

The unique combination of a hydroxymethyl group, a mercapto group, and a benzoxazole core in this compound offers a rich playground for exploring novel chemical transformations. Future research will likely focus on the selective functionalization of each of these reactive sites to generate a diverse library of new derivatives with unique properties.

The mercapto group is a particularly versatile handle for further chemical modification. It can readily undergo S-alkylation, S-acylation, and oxidation reactions, providing access to a wide range of thioether, thioester, and disulfide derivatives. Moreover, the thiol-ene click reaction offers a highly efficient and atom-economical method for conjugating this compound to polymers and other macromolecules.

The hydroxymethyl group presents another site for derivatization. It can be oxidized to an aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions, such as imine and amide formation. Alternatively, the hydroxyl group can be converted into a better leaving group, allowing for nucleophilic substitution reactions.

The benzoxazole ring itself, while aromatic and relatively stable, is also amenable to certain transformations. Ring-opening reactions, for example, can provide access to novel acyclic structures with interesting properties. Furthermore, electrophilic aromatic substitution reactions could be explored to introduce additional functional groups onto the benzene (B151609) ring, further expanding the chemical space accessible from this scaffold. A summary of potential derivatization strategies is provided in Table 2.

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Potential Reactions | Resulting Structures |

|---|---|---|

| Mercapto (-SH) | S-alkylation, S-acylation, oxidation, thiol-ene click | Thioethers, thioesters, disulfides, polymer conjugates |

| Hydroxymethyl (-CH₂OH) | Oxidation, conversion to leaving group | Aldehydes, carboxylic acids, ethers, esters |

Advanced Materials Development Based on the this compound Scaffold

The structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (benzoxazole nitrogen), as well as the coordinating ability of the mercapto group, suggests that this molecule could be a versatile ligand for the construction of metal-organic frameworks (MOFs). Future research in this area could focus on synthesizing novel MOFs with unique porous structures and functionalities for applications in gas storage, separation, and catalysis.

The ability of the hydroxymethyl and mercapto groups to participate in polymerization reactions opens up possibilities for the creation of novel polymers. For example, this compound could be incorporated as a monomer into polyesters, polyurethanes, or polyethers, imparting unique thermal, mechanical, and optical properties to the resulting materials. The benzoxazole moiety is known to contribute to high thermal stability and rigidity in polymer backbones.

Furthermore, the mercapto group's affinity for metal surfaces makes this compound a candidate for the development of corrosion inhibitors and surface modification agents. Research could focus on the formation of self-assembled monolayers of this compound on metal substrates to protect against corrosion or to introduce specific surface functionalities.

Integration with Emerging Technologies (e.g., nanotechnology, supramolecular chemistry, flow chemistry)

The integration of this compound with emerging technologies holds the key to unlocking its full potential. In the realm of nanotechnology , this compound could be used to functionalize nanoparticles, creating hybrid materials with synergistic properties. For example, attaching this compound to gold or silver nanoparticles could lead to new sensors or catalytic systems. The benzoxazole core can also serve as a rigid scaffold for the construction of molecular wires or other components of nanoelectronic devices.

In supramolecular chemistry , the ability of this compound to participate in hydrogen bonding and metal coordination can be exploited to direct the self-assembly of complex, well-defined architectures. This could lead to the development of new gels, liquid crystals, and other soft materials with responsive properties.

Flow chemistry offers a powerful platform for the safe, efficient, and scalable synthesis of this compound and its derivatives. The precise control over reaction parameters afforded by flow reactors can lead to improved yields and selectivities, as well as enabling the use of hazardous reagents or reaction conditions that would be difficult to manage in traditional batch processes. Future research will likely focus on the development of continuous flow processes for the multi-step synthesis of functionalized benzoxazoles.

Computational and Data-Driven Approaches in Compound Design, Synthesis, and Application Discovery

Computational and data-driven methods will be indispensable tools in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to elucidate the mechanisms of its reactions. nih.gov This fundamental understanding can aid in the design of more efficient synthetic routes and in the prediction of the molecule's reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological or material properties. nih.govnih.govresearchgate.net These models can then be used to virtually screen large libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental testing. Molecular docking simulations can provide insights into the binding of these molecules to biological targets, guiding the design of new therapeutic agents. researchgate.nettandfonline.com

Machine learning algorithms are poised to revolutionize the discovery and development of new molecules and materials. acs.org In the context of this compound, machine learning models could be trained on existing reaction data to predict the outcomes of new chemical transformations or to suggest optimal reaction conditions. acs.org Similarly, machine learning could be used to predict the properties of novel materials based on this scaffold, accelerating the discovery of new functional materials. The application of these computational tools is summarized in Table 3.

Table 3: Application of Computational and Data-Driven Approaches

| Approach | Application Area | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, property prediction. nih.gov | Rational design of synthetic routes, understanding of reactivity. |

| QSAR and Molecular Docking | Drug discovery, materials design. nih.govnih.govresearchgate.nettandfonline.com | Virtual screening of compound libraries, identification of lead candidates. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-hydroxymethyl-2-mercaptobenzooxazole, and how can purity be validated?

- Methodology : Synthesis typically involves functionalization of the benzoxazole core. A plausible route is nucleophilic substitution at the 2-position with a mercapto group, followed by hydroxymethylation via Mannich reaction or hydroxylation of a pre-existing methyl group.

- Validation : Characterize intermediates and final products using HPLC (≥98% purity threshold) and NMR (¹H/¹³C) for structural confirmation. Differential Scanning Calorimetry (DSC) can assess crystallinity and phase transitions, referencing NIST-standardized protocols for thermodynamic validation .

Q. How do tautomeric equilibria influence the reactivity of this compound?

- Methodology : Investigate tautomerism via computational methods (DFT calculations for energy minimization) and experimental techniques like UV-Vis spectroscopy in varying solvents (polar vs. nonpolar). Compare results to structurally analogous compounds, such as 2-hydroxybenzothiazole, where tautomeric shifts between thione and thiol forms are well-documented .

Advanced Research Questions

Q. How can electrochemical properties of this compound be leveraged in material science applications?

- Methodology : Perform cyclic voltammetry (CV) in aqueous/organic electrolytes to identify redox-active sites. For example, 2-mercaptobenzothiazole derivatives exhibit electropolymerization behavior in NaCl solutions, forming conductive films—a property extendable to hydroxymethyl analogs for sensor or corrosion inhibition applications .

- Data Contradiction Analysis : If observed redox potentials deviate from computational predictions, re-examine solvent effects or adsorbate interactions using impedance spectroscopy.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Step 1 : Cross-validate data using complementary techniques (e.g., IR for functional groups vs. X-ray crystallography for bond lengths).

- Step 2 : Apply multivariate analysis to isolate variables (e.g., solvent polarity, temperature) causing discrepancies.

- Step 3 : Reference NIST thermodynamic datasets (e.g., ΔfusH values) to contextualize phase-dependent spectral shifts .

Q. How does steric hindrance from the hydroxymethyl group affect nucleophilic substitution at the 2-mercapto position?

- Experimental Design :

- Kinetic Studies : Compare reaction rates of this compound with non-hydroxylated analogs (e.g., 2-mercaptobenzothiazole) under identical conditions.

- Computational Modeling : Use molecular dynamics simulations to quantify steric effects on transition-state geometries.

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.